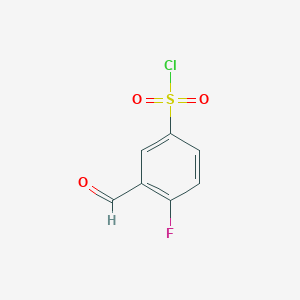

4-Fluoro-3-formylbenzenesulfonyl chloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-Fluoro-3-formylbenzenesulfonyl chloride is a chemical compound with the molecular formula C7H4ClFO3S . It has a molecular weight of 222.62 . The compound is used in various areas of research .

Synthesis Analysis

The synthesis of 3-formylbenzenesulfonyl chloride derivatives, which are similar to 4-Fluoro-3-formylbenzenesulfonyl chloride, has been developed from the corresponding benzaldehydes . The key step in this procedure is the conversion of aldehyde bisulfite adducts to target compounds via a two-stage reaction in the presence of Na2SO4 .Molecular Structure Analysis

The InChI code for 4-Fluoro-3-formylbenzenesulfonyl chloride is 1S/C7H4ClFO3S/c8-13(11,12)6-1-2-7(9)5(3-6)4-10/h1-4H . This code provides a specific description of the molecule’s structure.Applications De Recherche Scientifique

Activation of Polymeric Carriers

4-Fluorobenzenesulfonyl chloride, due to its strong electron-withdrawing fluorine atom, is an excellent agent for activating solid supports for the covalent attachment of biologicals. This reagent facilitates the rapid reaction with hydroxyl groups at ambient conditions, enabling the solid phase to be immediately used or stored without loss of activity. Applications include the therapeutic bioselective separation of lymphocyte subsets and tumor cells from bodily fluids (Chang et al., 1992).

Synthetic Route Development

A method for synthesizing 3-formylbenzenesulfonyl chloride derivatives from benzaldehydes has been developed. This involves converting aldehyde bisulfite adducts to target compounds, showcasing the versatility of 4-Fluoro-3-formylbenzenesulfonyl chloride in synthetic chemistry (Bao et al., 2017).

Novel Synthesis Approaches

Research has also explored new synthesis methods for related compounds, such as 2-Chloro-4-fluoro-5-nitrobenzenesulfonyl chloride, used in pesticide preparation. These studies offer insights into alternative routes enhancing the economic and practical feasibility of synthesizing fluorochemicals (Du et al., 2005).

Electrostatic Activation in SNAr Reactions

4-Fluorobenzenesulfonyl chloride's transformation into N-sulfonylpyridinium triflates underlines its role in facilitating SNAr reactions under mild conditions. This electrostatic activation opens new avenues for synthesizing pharmacologically relevant compounds (Weiss & Pühlhofer, 2001).

Detection and Quantification Technologies

The compound's derivatives have been used in developing sensitive detection methods for sulfide anions and other analytes in environmental and biological samples. This highlights its utility in analytical chemistry for creating high-selectivity sensors (Yang et al., 2009).

Safety and Hazards

Propriétés

IUPAC Name |

4-fluoro-3-formylbenzenesulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClFO3S/c8-13(11,12)6-1-2-7(9)5(3-6)4-10/h1-4H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNSMBBVTQZDBRC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1S(=O)(=O)Cl)C=O)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClFO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.62 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Fluoro-3-formylbenzenesulfonyl chloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[3-(Morpholin-4-ylmethyl)-1,2-benzoxazol-5-yl]pyrazine-2-carboxamide](/img/structure/B2675440.png)

![4-Cyclopropyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]oxolan-3-amine](/img/structure/B2675445.png)

![2,4,6-trimethyl-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2675447.png)

![2,4-dimethyl-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2675453.png)

![5-Benzyl-2-(6-cyclopropylpyrimidin-4-yl)-1,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-4,6-dione](/img/structure/B2675454.png)

![2-[4-(cyclohexylamino)quinazolin-2-yl]sulfanyl-N-(4-ethoxyphenyl)acetamide](/img/structure/B2675458.png)

![2-Chloro-N-[(1-thiophen-3-ylcyclopropyl)methyl]benzenesulfonamide](/img/structure/B2675461.png)